Acromelic acid B

Description

Properties

IUPAC Name |

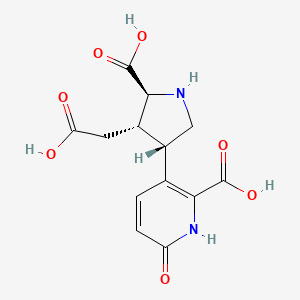

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHGMPCSWNBFG-PJKMHFRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235733 | |

| Record name | Acromelic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86630-10-6 | |

| Record name | Acromelic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86630-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acromelic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acromelic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACROMELIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Neurotoxin: A Technical Guide to the Natural Sources and Isolation of Acromelic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acromelic acid B, a potent neuroexcitatory kainoid, stands as a molecule of significant interest to the neuroscience and drug development communities. Its profound physiological effects, stemming from its interaction with glutamate receptors, underscore its potential as a pharmacological tool and a lead compound for novel therapeutics. This technical guide provides a comprehensive overview of the natural origins of this compound and a detailed, field-proven methodology for its isolation and purification. By elucidating the causality behind the experimental choices, this document serves as a self-validating protocol for researchers seeking to obtain this rare and valuable natural product.

Introduction: The Significance of this compound

This compound is a structurally unique and potent analog of kainic acid, a well-known agonist of ionotropic glutamate receptors.[1] First isolated from a poisonous mushroom, it has garnered attention for its powerful neuroexcitatory properties.[2] Ingestion of its natural source is known to cause a unique set of symptoms, including severe pain and redness in the extremities, a condition resembling erythromelalgia.[3] This physiological response highlights the specific and potent interaction of this compound with the nervous system, making it an invaluable tool for probing the function of glutamate receptors and a potential starting point for the development of new drugs targeting neurological disorders.

The Natural Provenance of this compound

The sole identified natural source of this compound is the toxic mushroom Clitocybe acromelalga, also known by its synonym Paralepistopsis acromelalga.[2][4] This mushroom is found in Japan and has been responsible for several cases of poisoning. The concentration of this compound in the mushroom is relatively low, necessitating efficient and precise isolation techniques to obtain the pure compound for research purposes. A 2017 study using LC-MS analysis detected this compound at a concentration of 1.4 µg/g in a mushroom sample from a food poisoning case, illustrating the trace amounts present.[5]

Isolation of this compound: A Multi-Step Chromatographic Approach

The isolation of this compound from Clitocybe acromelalga is a challenging endeavor due to its low abundance and the presence of other closely related acromelic acids. The most effective and validated method relies on a multi-step chromatographic purification process, beginning with a crude extraction followed by sequential ion-exchange and partition chromatography.

Rationale for the Isolation Strategy

The physicochemical properties of this compound dictate the isolation strategy. As an amino acid, it possesses both acidic (carboxylic acid) and basic (amine) functional groups, making it amenable to ion-exchange chromatography. Its polarity allows for effective separation from less polar compounds through initial solvent extraction and subsequent chromatographic steps. The use of multiple chromatographic techniques with different separation principles (ion-exchange, partition) is crucial for achieving high purity by removing isomeric and structurally similar impurities.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram:

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocol

Step 1: Extraction

-

Homogenization: Fresh or lyophilized fruiting bodies of Clitocybe acromelalga (e.g., 8.1 kg as reported for the isolation of related acromelic acids) are homogenized in an aqueous ethanol solution (e.g., 50% ethanol).[2] The use of aqueous ethanol facilitates the extraction of polar compounds like this compound while precipitating some unwanted macromolecules.

-

Filtration and Concentration: The homogenate is filtered to remove solid debris. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

Step 2: Cation-Exchange Chromatography

This step is critical for the initial separation of amino acids from other components in the crude extract.

-

Resin Preparation: A column is packed with Dowex 50W X4, a strong cation-exchange resin. The resin is thoroughly washed and equilibrated with a pH 3.20 ammonia-formate buffer.[2] This acidic pH ensures that the amino group of this compound is protonated, allowing it to bind to the negatively charged resin.

-

Sample Loading and Elution: The crude aqueous extract is carefully loaded onto the equilibrated column. The column is then eluted with the same pH 3.20 ammonia-formate buffer.[2] This isocratic elution allows for the separation of acidic amino acids, including this compound, from neutral and basic compounds.

-

Fraction Collection: Fractions are collected and monitored for the presence of acromelic acids, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC provides a higher degree of resolution for separating the different acromelic acid analogs.

-

Column and Mobile Phase: A preparative column packed with a cation-exchange resin (e.g., Hitachi gel 2618) is used.[2] The mobile phase is an ammonia-formic acid buffer, with a slightly higher pH for preparative scale (pH 3.50) compared to analytical scale.[2] The precise control of pH is crucial for achieving optimal separation of the closely related acromelic acids.

-

Injection and Fractionation: The acidic amino acid fraction obtained from the Dowex column is injected onto the HPLC column. Fractions are collected based on the elution profile, which is monitored using a UV detector.

Step 4: Cellulose Thin-Layer Chromatography (TLC)

Cellulose TLC is employed as a final polishing step to ensure the purity of the isolated this compound.

-

Stationary and Mobile Phase: A cellulose plate is used as the stationary phase. The mobile phase is a mixture of n-butanol, acetic acid, and water in a 4:1:2 ratio.[2] This solvent system provides good separation of the polar acromelic acids.

-

** spotting and Development:** The partially purified fraction containing this compound is spotted onto the cellulose plate, which is then developed in the mobile phase.

-

Visualization and Elution: The separated compounds are visualized, typically with ninhydrin which gives a characteristic color with amino acids. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the cellulose with a suitable solvent (e.g., water or a dilute acid).

Yield and Quantification

The isolation of this compound is characterized by a low overall yield due to its minute presence in the natural source. In the original isolation of acromelic acids A and B, approximately 40 µg of this compound was obtained from a large quantity of the mushroom.[6] A more recent analytical study detected this compound at a concentration of 1.4 µg/g in a mushroom sample.[5]

Table 1: Reported Yield and Concentration of this compound

| Reference | Starting Material | Isolated Amount / Concentration | Method |

| Konno et al., 1988[6] | Clitocybe acromelalga | ~40 µg | Multi-step chromatography |

| Yoshioka et al., 2017[5] | Paralepistopsis acromelalga | 1.4 µg/g | LC-MS |

Conclusion

The isolation of this compound from its natural source, Clitocybe acromelalga, is a meticulous process that demands a carefully executed multi-step chromatographic purification. The protocol detailed in this guide, based on established and validated methodologies, provides a robust framework for researchers to obtain this potent neurotoxin. The inherent challenges of low natural abundance underscore the importance of efficient extraction and high-resolution purification techniques. A thorough understanding of the chemical principles behind each step is paramount for the successful isolation of this compound, a molecule that continues to hold significant promise for advancing our understanding of neurobiology and for the development of novel therapeutic agents.

References

-

Minami, T., Matsumura, S., Nishizawa, M., Sasaguri, Y., Hamanaka, N., & Ito, S. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 142(4), 679–688. [Link]

-

Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). ISOLATION OF ACROMELIC ACIDS D AND E FROM CLITOCYBE ACROMELALGA. HETEROCYCLES, 34(7), 1277-1280. [Link]

-

Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

-

Nakajima, N., & Ueda, M. (2016). Nicotinic acid treatment for Paralepistopsis acromelalga intoxication: assessment using magnetic resonance imaging. Clinical toxicology (Philadelphia, Pa.), 54(7), 597–600. [Link]

-

Anonymous. (n.d.). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. Retrieved January 28, 2026, from [Link]

-

Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

-

Anonymous. (n.d.). Acromelic acid A. Wikipedia. Retrieved January 28, 2026, from [Link]

-

Anonymous. (n.d.). A New Synthetic Method for an Acromelic Acid Analogue, a Potent Neuroexcitatory Kainoid Amino Acid, via Photoinduced Benzyl Radical Cyclization | Request PDF. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Anonymous. (n.d.). Three Cases of Food Poisoning Due to Paralepistopsis acromelalga Diagnosed from an Outbreak of Erythromelalgia. NIH. Retrieved January 28, 2026, from [Link]

Sources

- 1. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 5. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Acromelic Acid B: A Deep Dive into its Neuroexcitatory and Toxicological Profile

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Acromelic acid B, a potent neuroexcitatory amino acid, stands as a molecule of significant interest within the neuroscience and toxicology communities. Isolated from the poisonous mushroom Clitocybe acromelalga, this kainate analogue, along with its more studied isomer, Acromelic acid A, is responsible for the severe and prolonged pain syndromes, specifically allodynia, observed upon ingestion.[1][2][3] This guide provides an in-depth technical overview of the known biological activities of this compound, offering a valuable resource for researchers exploring glutamate receptor pharmacology, nociceptive pathways, and the development of novel therapeutics.

Chemical Identity and Discovery

This compound is a heterocyclic, non-proteinogenic amino acid structurally related to kainic acid.[2][4] It was first isolated and characterized alongside Acromelic acid A from the Japanese mushroom Clitocybe acromelalga (now also known as Paralepistopsis acromelalga).[1][5][6] The challenging synthesis of these complex molecules has historically limited extensive biological investigation, although recent advancements have made them more accessible for research purposes.[1][7][8]

Core Mechanism of Action: A Potent Glutamate Receptor Agonist

The primary biological activity of this compound stems from its function as a potent agonist at ionotropic glutamate receptors.[1][9] While structurally similar to kainic acid, its pharmacological profile displays a higher affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type receptors over kainate receptors.[9] This interaction with glutamate receptors leads to the depolarization of neuronal membranes, accounting for its profound neuroexcitatory effects.[10][11]

Binding Affinity and Receptor Subtype Specificity

Binding studies have revealed important distinctions between the two isomers. Notably, this compound is a more potent inhibitor of [³H]-kainate binding to rat spinal cord membranes compared to Acromelic acid A, suggesting a higher affinity for kainate receptors in this tissue.[9] Despite this, the functional consequences of receptor activation appear to be more complex and may involve unique receptor subtypes or allosteric modulation.

The Dichotomy of Biological Effects: Neurotoxicity and Allodynia

The potent neuroexcitatory properties of this compound manifest as significant neurotoxicity and the induction of severe pain.

Neurotoxic Profile

At high concentrations, this compound is a potent neurotoxin. Intrathecal injection of high doses (in the nanogram per kilogram range) in animal models leads to spontaneous agitation, convulsions, and ultimately, death.[9] Systemic administration of acromelic acids has been shown to cause selective degeneration of interneurons in the caudal spinal cord in rats, highlighting a specific neuronal vulnerability.[4] This selective neurotoxicity makes acromelic acids valuable tools for creating animal models of neurological disorders characterized by interneuron loss, such as stiff-person syndrome.[4]

Induction of Allodynia

One of the most striking and clinically relevant effects of this compound is the induction of allodynia, a condition where non-painful stimuli are perceived as painful. Ingestion of the Clitocybe acromelalga mushroom leads to severe, long-lasting burning pain in the extremities.[3]

While both Acromelic acid A and B induce allodynia, their potencies and underlying mechanisms differ significantly. Acromelic acid A is remarkably more potent, inducing allodynia at doses a million times lower than this compound.[3]

Comparative Biological Activity: Acromelic Acid A vs. This compound

The subtle structural difference between these two regioisomers results in a dramatic divergence in their biological activity, providing a fascinating case study in structure-activity relationships.

| Parameter | Acromelic Acid A | This compound | Reference |

| Allodynia-Inducing Potency | Maximum effect at 50 fg/kg (i.t. in mice) | Dose-dependent from 50 pg/kg to 50 ng/kg (i.t. in mice) | [2] |

| Lethal Dose (i.t. in mice) | ~500 ng/kg | ~500 ng/kg | [9] |

| [³H]-Kainate Binding Inhibition | 3-fold less potent than this compound | More potent | [9] |

| Inhibition by Antagonists | Inhibited by NMDA and Ca²⁺-permeable AMPA receptor antagonists | Not inhibited by NMDA or common AMPA/kainate antagonists | [2] |

This stark contrast in pharmacology suggests that Acromelic acid A and B induce allodynia through distinct signaling pathways. The allodynia induced by Acromelic acid A appears to involve the activation of NMDA receptors and calcium-permeable AMPA receptors.[2] In contrast, the pathway for this compound-induced allodynia remains less clear but appears to be independent of these mechanisms, hinting at the involvement of a novel or distinct receptor target.[2]

Proposed Signaling Pathways for Allodynia Induction

The differential sensitivity to antagonists provides clues to the downstream signaling cascades initiated by each isomer.

Figure 1. Proposed differential signaling pathways for allodynia induction by Acromelic acid isomers.

Experimental Protocols

Intrathecal Administration in Mice for Allodynia Assessment

This protocol is based on methodologies described in the literature for assessing the allodynic effects of Acromelic acids.[2]

Objective: To evaluate the dose-dependent induction of allodynia by this compound following intrathecal injection in mice.

Materials:

-

This compound solution (in sterile saline)

-

Male ddY mice (or other appropriate strain)

-

Hamilton microsyringe

-

Von Frey filaments for tactile stimulation

-

Observation chambers with a wire mesh floor

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental setup for at least 2 days prior to the experiment.

-

Drug Preparation: Prepare fresh serial dilutions of this compound in sterile saline on the day of the experiment.

-

Intrathecal Injection:

-

Perform intrathecal injections in conscious mice between the L5 and L6 vertebrae.

-

Inject a small volume (e.g., 5 µL) of the this compound solution or vehicle (saline).

-

-

Behavioral Observation:

-

Place the mice in individual observation chambers.

-

At predetermined time points (e.g., 5, 15, 30, and 60 minutes post-injection), apply Von Frey filaments to the plantar surface of the hind paw.

-

Record the paw withdrawal threshold or a cumulative score of allodynic behaviors (e.g., licking, biting, shaking of the paw).

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

-

Self-Validation: The protocol's integrity is maintained by including a vehicle control group to account for any effects of the injection procedure itself and by using a randomized, blinded approach to drug administration and behavioral scoring to minimize observer bias.

Applications in Research and Drug Development

The unique pharmacological profile of this compound makes it a valuable tool for:

-

Probing Glutamate Receptor Function: Its potent agonist activity allows for detailed studies of AMPA and kainate receptor subtypes, particularly in the spinal cord.

-

Modeling Neuropathic Pain: The reliable induction of allodynia provides a robust model for investigating the mechanisms of neuropathic pain and for screening novel analgesic compounds.

-

Investigating Neurodegeneration: Its selective toxicity towards spinal interneurons can be utilized to model diseases involving interneuron dysfunction and to explore potential neuroprotective strategies.

Conclusion

This compound is a powerful neuroexcitatory agent with a complex biological profile. Its actions as a potent glutamate receptor agonist lead to significant neurotoxicity and the induction of allodynia. The striking pharmacological differences between this compound and its isomer, Acromelic acid A, underscore the subtle structure-activity relationships that govern ligand-receptor interactions and subsequent physiological outcomes. For researchers in neuroscience and drug development, this compound represents a critical chemical tool for dissecting the intricate mechanisms of neurotransmission, pain signaling, and neuronal vulnerability. Further investigation into its unique properties holds the promise of uncovering novel therapeutic targets for a range of neurological disorders.

References

-

Sattelle, D. B., Sepúlveda, M. I., Shinozaki, H., & Ishida, M. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87–94. [Link]

-

Wikipedia. (n.d.). Acromelic acid A. In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

-

Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed. [Link]

-

Mizuno, R., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Letters, 456(2), 95–98. [Link]

-

Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241–245. [Link]

-

Shinozaki, H., Ishida, M., & Okamoto, T. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. Brain Research, 399(2), 395–398. [Link]

-

Kwak, S., Aizawa, H., & Ishii, T. (1992). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental Neurology, 117(1), 69–76. [Link]

-

Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

-

Ouchi, H., Asahina, A., Asakawa, T., Inai, M., Hamashima, Y., & Kan, T. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983. [Link]

-

Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & Pharmaceutical Bulletin, 64(7), 723–732. [Link]

Sources

- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 2. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical total syntheses of acromelic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical Total Syntheses of Acromelic Acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of acromelic acid on nervous system L-glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acromelic acid, a novel excitatory amino acid from a poisonous mushroom: effects on the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Excitotoxin: A Technical Guide to the Discovery and History of Acromelic Acid B

This in-depth guide provides a comprehensive overview of Acromelic Acid B, a potent neurotoxin belonging to the kainoid family of excitatory amino acids. Intended for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, chemical synthesis, and biological activity of this remarkable molecule. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into its mechanism of action, providing a robust resource for those interested in glutamate receptor pharmacology and neurotoxin research.

Discovery and Provenance: Unmasking a Potent Neurotoxin from the Fungal Kingdom

The story of this compound begins with the investigation of a peculiar and severe form of food poisoning in Japan caused by the ingestion of the poisonous mushroom Clitocybe acromelalga, now reclassified as Paralepistopsis acromelalga.[1] Victims of this mushroom poisoning exhibited a unique set of symptoms, most notably an excruciating, burning pain and redness in the extremities, a condition resembling erythromelalgia, which could persist for over a month.[2] This prompted Japanese scientists to isolate the causative toxic principles.

In 1988, a team of researchers led by Katsuhiro Konno and Takeshi Matsumoto successfully isolated and characterized two potent neuroexcitatory amino acids from this mushroom, which they named Acromelic Acid A and this compound.[3][4] Their groundbreaking work, published in the Journal of the American Chemical Society, laid the foundation for our understanding of these complex molecules. Subsequently, other isoforms, namely Acromelic Acids C, D, and E, were also identified from the same mushroom, further highlighting the rich and complex chemistry of this fungal species.[4]

Isolation and Structure Elucidation: A Chromatographic and Spectroscopic Quest

The isolation of this compound from the fruiting bodies of C. acromelalga was a meticulous process involving a series of chromatographic separations. The following is a generalized protocol based on the methodologies described in the initial discovery.

Experimental Protocol: Isolation of this compound

-

Extraction: Fresh or dried mushroom fruiting bodies are homogenized and extracted with a polar solvent, typically 50% methanol or aqueous ethanol, to capture the water-soluble toxic constituents.[1]

-

Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography (e.g., using a Dowex 50W resin). The acidic amino acid fraction, containing the acromelic acids, is eluted.

-

Further Chromatographic Purification: The acidic fraction is further purified using a combination of techniques, which may include:

-

Partition Chromatography: Separation based on the differential partitioning of the compounds between two immiscible liquid phases.

-

High-Performance Liquid Chromatography (HPLC): A multi-mode ODS column can be employed for high-resolution separation of the different acromelic acid isoforms.[1]

-

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized to yield a pure sample.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These analyses revealed a kainoid structure characterized by a pyrrolidine dicarboxylic acid core, similar to the well-known excitotoxin, kainic acid.[2]

The Chemical Blueprint: Total Synthesis of this compound

The scarcity of this compound from its natural source necessitated the development of a total synthesis to enable further biological and pharmacological studies. Several research groups have successfully synthesized Acromelic Acids A and B. A notable approach accomplished the total synthesis of this compound in 17 steps with an overall yield of 6.9%, starting from 2,6-dichloropyridine.[5][6]

The synthetic strategy involves the regioselective transformation of the starting material to provide a key nitroalkene intermediate. The pyrrolidine ring, a hallmark of the kainoid structure, is then efficiently constructed via a Nickel-catalyzed asymmetric conjugate addition followed by an intramolecular reductive amination.[6]

Diagram: Key Synthetic Strategy for this compound

Caption: A simplified workflow of the total synthesis of this compound.

Mechanism of Action: A Potent Agonist at Glutamate Receptors

This compound exerts its potent neuroexcitatory and neurotoxic effects by acting as a powerful agonist at ionotropic glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system.[7] Specifically, it shows high affinity for both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7][8]

The activation of these receptors by this compound leads to the opening of ion channels permeable to sodium and calcium ions. The subsequent influx of these cations into the neuron causes depolarization, leading to neuronal excitation. However, excessive and prolonged activation of these receptors results in excitotoxicity, a pathological process that can lead to neuronal damage and death.[9]

Differential Potency and Allodynia

Interestingly, while both Acromelic Acid A and B are potent excitotoxins, they exhibit different potencies in inducing allodynia, a condition where non-painful stimuli are perceived as painful. Intrathecal administration in animal models has shown that this compound induces allodynia in a dose-dependent manner from 50 pg/kg to 50 ng/kg.[10] In contrast, Acromelic Acid A displays a bell-shaped dose-response curve for allodynia induction, with a maximum effect observed at a much lower dose of 50 fg/kg.[10]

The allodynia induced by Acromelic Acid A can be inhibited by N-methyl-D-aspartate (NMDA) receptor antagonists and a Ca2+-permeable AMPA receptor antagonist.[10] However, the allodynia induced by this compound is not affected by these antagonists, suggesting that the two isomers may act through different downstream signaling pathways to produce this effect.[10]

Diagram: Proposed Mechanism of this compound-Induced Neuroexcitation

Caption: this compound acts as an agonist at postsynaptic AMPA and kainate receptors.

Neurotoxicity Profile: Quantifying the Excitotoxic Effects

The potent agonism of this compound at glutamate receptors underlies its significant neurotoxicity. In vitro studies using cultured rat spinal neurons have demonstrated that Acromelic Acid A, a closely related isomer, induces neuronal death in a concentration-dependent manner.[9] The neurotoxicity is measured by the release of lactate dehydrogenase (LDH), an indicator of cell damage.

Table 1: Neurotoxicity Data for Acromelic Acid A

| Parameter | Value | Species/Model | Reference |

| EC50 (LDH release) | ~2.5 µM | Cultured Rat Spinal Neurons | [9] |

| LD50 (intravenous) | 5 - 5.5 mg/kg | Rat | [2] |

Conclusion and Future Perspectives

This compound stands out as a fascinating and powerful tool for neuroscience research. Its discovery, born from the investigation of a unique mushroom poisoning, has provided valuable insights into the pharmacology of glutamate receptors. The development of its total synthesis has made this once-scarce natural product more accessible for in-depth studies.

Future research should focus on several key areas. A more detailed characterization of the binding affinities of this compound for various glutamate receptor subtypes is needed to fully understand its receptor selectivity. Elucidating the precise downstream signaling pathways that differentiate the effects of Acromelic Acid A and B in inducing allodynia could open new avenues for pain research. Furthermore, the unique neurotoxic profile of acromelic acids, with their selective targeting of spinal interneurons, warrants further investigation for its potential to model specific neurodegenerative conditions. As our understanding of this enigmatic excitotoxin deepens, so too will our appreciation for the intricate chemical communication that governs the workings of the nervous system.

References

-

Minami, T., Matsumura, S., Nishizawa, M., Sasaguri, Y., Hamanaka, N., & Ito, S. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 142(4), 679–688. [Link]

-

Yoshioka, N., Ouchi, H., Kan, T., Yoshida, M., & Nomura, M. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 241–245. [Link]

-

Sattelle, D. B., Sepúlveda, M. I., Shinozaki, H., & Ishida, M. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87–94. [Link]

-

Wikipedia contributors. (2023, December 1). Acromelic acid A. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Minami, T., et al. (2004). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British journal of pharmacology, 142(4), 679-88. [Link]

-

Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & pharmaceutical bulletin, 64(7), 723–732. [Link]

-

Konno, K., Hashimoto, K., Ohfune, Y., Shirahama, H., & Matsumoto, T. (1988). Acromelic acids A and B. Potent neuroexcitatory amino acids isolated from Clitocybe acromelalga. Journal of the American Chemical Society, 110(14), 4807–4815. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). Isolation of acromelic acids D and E from Clitocybe acromelalga. Heterocycles, 34(7), 1277-1280. [Link]

-

Ouchi, H., Asahina, A., Asakawa, T., Inai, M., Hamashima, Y., & Kan, T. (2014). Practical total syntheses of acromelic acids A and B. Organic letters, 16(7), 1980–1983. [Link]

-

Larsen, A. M., & Bunch, L. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS chemical neuroscience, 10(9), 3891–3903. [Link]

-

Fushiya, S., Sato, S., Kera, Y., & Nozoe, S. (1992). Isolation of acromelic acids D and E from Clitocybe acromelalga. HETEROCYCLES, 34(7), 1277. [Link]

-

Fisher, J. L. (2015). Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors. Pflügers Archiv : European journal of physiology, 467(10), 2029–2042. [Link]

-

Kwak, S., Aizawa, H., Ishii, T., & Shinozaki, H. (1992). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Neuroscience letters, 135(2), 241–244. [Link]

-

Inai, M., Ouchi, H., Asahina, A., Asakawa, T., Hamashima, Y., & Kan, T. (2016). Practical Total Syntheses of Acromelic Acids A and B. Chemical & pharmaceutical bulletin, 64(7), 723–732. [Link]

-

Tsuji, M., Takagi, H., & Shinozaki, H. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuropharmacology, 34(11), 1531–1538. [Link]

Sources

- 1. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Practical Total Syntheses of Acromelic Acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical total syntheses of acromelic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Acromelic Acid B

Abstract

Acromelic acid B, a potent neuroexcitatory amino acid isolated from the poisonous mushroom Paralepistopsis acromelalga, represents a significant area of interest for researchers in neuroscience and drug development.[1] As a structural analogue of kainic acid, it exerts profound effects on the central nervous system, primarily through its interaction with ionotropic glutamate receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, receptor binding characteristics, and distinct physiological and toxicological effects. Particular emphasis is placed on differentiating its pharmacological properties from its more extensively studied isomer, Acromelic acid A. This document synthesizes current experimental findings to offer a detailed resource for scientists investigating excitatory amino acid pharmacology and developing novel therapeutic agents.

Introduction: The Acromelic Acids - A Family of Potent Kainoids

The acromelic acids are a group of neurotoxic compounds first isolated from the Japanese poisonous mushroom Clitocybe acromelalga (now known as Paralepistopsis acromelalga).[1][3] Ingestion of this mushroom leads to a unique and severe toxidrome characterized by intense, burning pain and redness in the extremities, a condition known as acromelalgia, which can persist for over a month.[3] These symptoms are primarily attributed to the potent neuroexcitatory and neurotoxic properties of the acromelic acids.[3]

Structurally, acromelic acids are kainoids, possessing a pyrrolidine dicarboxylic acid backbone similar to the archetypal glutamate receptor agonist, kainic acid.[3] To date, five distinct acromelic acids have been identified, with Acromelic acid A and B being the most prominent isomers.[3] While much of the early research focused on Acromelic acid A, recent studies have begun to unravel the unique pharmacological profile of this compound, revealing important distinctions in its interaction with glutamate receptors and its physiological consequences. This guide will focus specifically on the pharmacological characteristics of this compound, providing a detailed analysis for researchers in the field.

Molecular Mechanism of Action: A Divergence from Acromelic Acid A

Both Acromelic acid A and B are potent agonists at ionotropic glutamate receptors, the primary mediators of fast excitatory neurotransmission in the central nervous system. However, their precise mechanisms of action, particularly in the induction of allodynia (pain resulting from a stimulus that does not normally provoke pain), show significant divergence.

Differential Effects on Allodynia and Receptor Antagonism

Intrathecal administration of both Acromelic acid A and B in mice induces marked tactile allodynia.[2] However, their potencies and pharmacological sensitivities are strikingly different:

-

Acromelic Acid A: Induces allodynia with a bell-shaped dose-response curve, exhibiting a maximum effect at extremely low doses (around 50 fg/kg).[2] The allodynia induced by Acromelic acid A is inhibited by N-methyl-D-aspartate (NMDA) receptor antagonists and the Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, Joro spider toxin.[2]

-

This compound: Induces allodynia in a dose-dependent manner over a higher concentration range (50 pg/kg to 50 ng/kg).[2] Crucially, the allodynia induced by this compound is not inhibited by NMDA receptor antagonists or Joro spider toxin.[2]

This differential sensitivity to antagonists strongly suggests that this compound elicits its effects through a distinct signaling pathway compared to its A isomer. While Acromelic acid A-induced allodynia appears to involve the activation of both NMDA and Ca²⁺-permeable AMPA receptors, the mechanism for this compound remains independent of these specific receptor subtypes.

Interaction with Kainate Receptors

Binding studies have provided further insight into the differential receptor interactions of the two isomers. In studies using rat spinal cord membranes, this compound was found to be a more potent inhibitor of [³H]-kainate binding than Acromelic acid A, with Acromelic acid A being approximately three-fold less potent.[4] This suggests that this compound has a higher affinity for at least one subclass of kainate receptors in the spinal cord.

The selective degeneration of interneurons in the rat spinal cord following systemic administration of acromelic acid, without significant damage to other brain regions like the hippocampus, has led to the hypothesis of the existence of specific kainate receptor subtypes that are preferentially activated by acromelic acids.[5] The higher affinity of this compound for kainate binding sites further supports the critical role of this receptor family in mediating its effects.

The following diagram illustrates the proposed differential signaling pathways for Acromelic acid A and B in the induction of allodynia.

Quantitative Pharmacological Data

While comprehensive binding affinity data for this compound across all glutamate receptor subtypes remains limited, the available information highlights its distinct profile compared to Acromelic acid A.

| Parameter | This compound | Acromelic Acid A | Reference |

| Allodynia Induction (Intrathecal, mice) | Dose-dependent (50 pg/kg - 50 ng/kg) | Bell-shaped dose-response (max at 50 fg/kg) | [2] |

| Inhibition of [³H]-kainate binding (rat spinal cord) | More potent | 3-fold less potent than B | [4] |

Note: The lack of specific Ki or IC50 values for this compound at cloned AMPA and kainate receptor subunits represents a significant knowledge gap in the field. Further research employing radioligand binding assays with a panel of recombinant receptors is crucial to fully elucidate its receptor selectivity profile.

Electrophysiological and Neurotoxic Effects

The electrophysiological and neurotoxic consequences of this compound administration are profound, contributing to its potent effects on the nervous system.

Excitatory and Neurotoxic Actions

At high concentrations (500 ng/kg, intrathecal), both Acromelic acid A and B induce severe neurotoxic effects, including spontaneous agitation, scratching behaviors, and tonic convulsions, which can be lethal.[4] This underscores the potent excitatory nature of these compounds.

Systemic administration of acromelic acid (isomer A primarily studied) leads to the selective degeneration of interneurons in the caudal spinal cord, while largely sparing neurons in other brain regions such as the hippocampus.[5] This selective neurotoxicity suggests the presence of a unique receptor population in the spinal cord that is particularly sensitive to acromelic acids. Given this compound's higher affinity for kainate binding sites in the spinal cord, it is plausible that it contributes significantly to this observed neurotoxicity, potentially through a similar mechanism.

The following workflow outlines a typical experimental procedure for assessing the neurotoxic effects of this compound in primary spinal cord neuron cultures.

Key Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, this section provides detailed methodologies for key experiments.

Receptor Binding Assay: Inhibition of [³H]-Kainate Binding

This protocol is designed to determine the affinity of this compound for kainate receptors in rodent spinal cord tissue.

Objective: To calculate the inhibitory constant (Ki) of this compound for [³H]-kainate binding sites.

Materials:

-

Spinal cord tissue from adult rats

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-kainic acid (radioligand)

-

This compound (unlabeled competitor)

-

Non-specific binding control (e.g., high concentration of unlabeled L-glutamate)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Dissect spinal cords and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-kainic acid (e.g., 5 nM), and varying concentrations of this compound (e.g., from 1 pM to 100 µM).

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of L-glutamate (e.g., 1 mM).

-

Incubate the tubes at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-kainate binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Allodynia Assessment: Von Frey Filament Test

This protocol describes a behavioral assay to quantify mechanical allodynia in rodents following intrathecal administration of this compound.

Objective: To assess the dose-dependent effect of this compound on mechanical sensitivity.

Materials:

-

Adult mice or rats

-

This compound dissolved in sterile saline

-

Intrathecal injection setup (e.g., Hamilton syringe with a 30-gauge needle)

-

Von Frey filaments of varying calibrated bending forces

-

Elevated wire mesh platform

Procedure:

-

Animal Acclimatization:

-

Habituate the animals to the testing environment and the elevated wire mesh platform for several days prior to the experiment.

-

-

Intrathecal Injection:

-

Briefly anesthetize the animal (e.g., with isoflurane).

-

Perform an intrathecal injection of this compound or vehicle (saline) into the lumbar subarachnoid space.

-

-

Behavioral Testing:

-

At specified time points after injection (e.g., 15, 30, 60 minutes), place the animal on the elevated wire mesh platform.

-

Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group.

-

Construct a dose-response curve by plotting the paw withdrawal threshold as a function of the this compound dose.

-

Future Directions and Unanswered Questions

The pharmacological profile of this compound is a burgeoning area of research with many unanswered questions. Future investigations should focus on:

-

Receptor Subunit Specificity: Elucidating the binding affinities and functional effects of this compound on specific homomeric and heteromeric AMPA and kainate receptor subtypes. This will require the use of recombinant receptor expression systems and advanced electrophysiological techniques.

-

Mechanism of Action Beyond Allodynia: Investigating the broader neurophysiological effects of this compound, including its impact on synaptic plasticity, neuronal network activity, and its potential role in other neurological conditions.

-

Structure-Activity Relationship Studies: Synthesizing and characterizing novel analogues of this compound to identify the key structural motifs responsible for its unique pharmacological profile.[6] This could lead to the development of more selective and potent pharmacological tools.

-

Neurotoxicity Mechanisms: Delving deeper into the molecular pathways underlying the neurotoxic effects of this compound, including the role of calcium dysregulation, oxidative stress, and apoptotic signaling cascades.

Conclusion

This compound is a potent neuroexcitatory agent with a pharmacological profile that is distinct from its isomer, Acromelic acid A. Its high affinity for kainate receptors and its unique mechanism of inducing allodynia highlight its importance as a pharmacological tool for dissecting the complexities of glutamate receptor signaling in the central nervous system. While significant progress has been made in understanding its effects, further research is needed to fully characterize its receptor interactions and downstream signaling pathways. A more complete understanding of the pharmacology of this compound holds the potential to not only unravel fundamental aspects of neurobiology but also to inform the development of novel therapeutic strategies for a range of neurological disorders.

References

-

Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(6), 1095–1104. [Link]

-

Wikipedia contributors. (2023, December 28). Acromelic acid A. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Kwak, S., et al. (1992). A single systemic administration of acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Experimental Neurology, 116(2), 145-155. [Link]

-

Yoshioka, N., et al. (2017). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. [Link]

-

Ouchi, H., et al. (2014). Practical total syntheses of acromelic acids A and B. Organic Letters, 16(7), 1980–1983. [Link]

-

Sattelle, D. B., et al. (1994). Actions of acromelic acid on nervous system L-glutamate receptors. Archives of Insect Biochemistry and Physiology, 25(2), 87-94. [Link]

-

Tsuji, K., et al. (1995). Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord. Neuroscience, 68(2), 585-591. [Link]

-

Ishida, M., & Shinozaki, H. (1988). Acromelic acid, a novel excitatory amino acid from a poisonous mushroom: effects on the crayfish neuromuscular junction. British Journal of Pharmacology, 94(3), 825–833. [Link]

-

Kwak, S., Aizawa, H., Ishida, M., & Shinozaki, H. (1991). Systemic administration of acromelic acid induces selective neuron damage in the rat spinal cord. Life sciences, 49(14), PL91–PL96. [Link]

-

Minami, T., et al. (2009). Excitatory actions of mushroom poison (acromelic acid) on unmyelinated muscular afferents in the rat. Neuroscience Letters, 456(2), 92-95. [Link]

Sources

- 1. Frontiers | Case Report: Novel ADAMTSL2 compound heterozygous mutations in geleophysic dysplasia with bilateral glaucoma and keratoconus-like corneal ectasia [frontiersin.org]

- 2. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acromelic acid A - Wikipedia [en.wikipedia.org]

Acromelic Acid B and Kainoid Receptors: A Technical Guide to a Potent Neuroexcitatory Interaction

Abstract

Acromelic acid B, a potent kainoid analogue isolated from the poisonous mushroom Clitocybe acromelalga, represents a powerful chemical tool for the interrogation of kainate receptor (KAR) pharmacology and function.[1][2] This in-depth technical guide provides a comprehensive overview of the interaction between this compound and KARs, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics of this compound, the intricacies of KAR subtypes and their signaling, and the functional consequences of their interaction. This guide will further provide detailed experimental protocols, from binding assays to electrophysiological recordings, to empower researchers in their exploration of this potent neuroexcitatory agent and its therapeutic potential.

Introduction: The Key Players

This compound: A Potent Kainoid Analogue

This compound is one of five identified isoforms (A-E) of acromelic acid, a group of neurotoxic compounds found in the Clitocybe acromelalga mushroom.[1] Structurally, it is a kainoid, characterized by a pyrrolidine dicarboxylic acid core, similar to the archetypal KAR agonist, kainic acid.[1] Ingestion of this mushroom leads to severe allodynia, a condition of pain due to a stimulus that does not normally provoke pain, which can persist for over a month.[1][2]

While both Acromelic acid A and B are potent neuroexcitatory agents, they exhibit distinct pharmacological profiles.[2][3] Notably, this compound demonstrates a higher potency in inhibiting the binding of [³H]-kainate to rat spinal cord preparations compared to its 'A' isoform.[3] This suggests a differential interaction with KAR subtypes, making it a valuable tool for dissecting the specific roles of these receptors in neuronal signaling and pathophysiology.

Kainate Receptors: A Diverse Family of Ionotropic Glutamate Receptors

Kainate receptors (KARs) are a class of ionotropic glutamate receptors (iGluRs) that play a crucial, albeit more subtle, role in synaptic transmission and plasticity compared to AMPA and NMDA receptors.[4][5] They are tetrameric ligand-gated ion channels permeable to sodium and potassium ions, with some subunit combinations also exhibiting calcium permeability.[4]

The KAR family is composed of five subunits: GluK1-5 (previously known as GluR5-7, KA1, and KA2).[4][6] GluK1-3 subunits can form both homomeric and heteromeric functional receptors, while GluK4 and GluK5 are obligate heteromers, requiring assembly with one of the GluK1-3 subunits.[7] This combinatorial diversity gives rise to a wide array of KAR subtypes with distinct pharmacological properties, channel kinetics, and anatomical distributions throughout the central nervous system.[7][8] KARs are found at both presynaptic and postsynaptic sites, where they modulate neurotransmitter release and contribute to excitatory postsynaptic potentials, respectively.[4][6][9]

The Interaction: Binding and Functional Consequences

The interaction of this compound with KARs is characterized by high affinity and potent agonism. While initially thought to be a glutamate receptor agonist with some activity at AMPA receptors, comparative studies with kainic acid revealed significant differences in their physiological effects, pointing towards a more specific action on a particular subset of non-NMDA receptors, likely a specific subtype of KARs.[1][10]

Binding Affinity and Subtype Selectivity

Radioligand binding assays are a cornerstone for characterizing the affinity of a ligand for its receptor. Studies have shown that this compound is a potent displacer of [³H]-kainate binding, indicating a direct interaction with the kainate binding site.[3] While comprehensive data on the affinity of this compound for all individual KAR subtypes is still emerging, its distinct physiological effects compared to other kainoids suggest a unique selectivity profile.[2][10] For instance, the allodynia induced by this compound is not inhibited by the same antagonists that block the effects of Acromelic acid A, suggesting they may act on different receptor populations or induce distinct downstream signaling cascades.[2][3]

Table 1: Comparative Binding Affinities of Kainoids (Illustrative)

| Ligand | Receptor Target | Binding Affinity (Ki) | Source |

| Kainic Acid | Homomeric GluK1-3 | 13-76 nM | [11] |

| Acromelic Acid A | Rat Spinal Cord | Less potent than B | [3] |

| This compound | Rat Spinal Cord | More potent than A | [3] |

Note: This table is illustrative. Precise Ki values for this compound across all KAR subtypes require further investigation.

Functional Consequences of Receptor Activation

Activation of KARs by this compound leads to potent neuronal depolarization.[12][13] This is a consequence of the influx of positive ions (Na⁺ and K⁺) through the receptor's ion channel.[4] The resulting excitatory effects are responsible for the profound physiological responses observed, including neurotoxicity and allodynia.[1][2]

2.2.1. Neurotoxicity and Selective Neuronal Degeneration

A hallmark of Acromelic acid is its ability to induce selective neuronal degeneration.[1][10] Systemic administration in rats leads to the loss of interneurons in the spinal cord, a pattern distinct from the more widespread neuronal damage caused by kainic acid.[10] This selective neurotoxicity underscores the importance of understanding which specific KAR subtypes are being targeted by this compound.

2.2.2. Allodynia and Pain Pathways

The intense allodynia caused by Acromelic acid highlights the critical role of KARs in pain signaling.[2] Intrathecal administration of this compound in mice induces a dose-dependent allodynia.[2] The pharmacological profile of this effect differs from that of Acromelic acid A, suggesting the involvement of distinct receptor subtypes and downstream signaling pathways in the generation of this pain state.[2][3]

Signaling Pathways

The activation of KARs by this compound initiates a cascade of intracellular events. While the primary mechanism is ionotropic (direct ion channel gating), there is growing evidence for metabotropic-like signaling by KARs, involving G-protein-coupled pathways.[4][6]

Caption: Workflow for a Radioligand Binding Assay.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties of this compound at specific KAR subtypes, including its potency (EC₅₀) and efficacy.

Principle: This technique allows for the expression of specific KAR subunit combinations in Xenopus oocytes and the direct measurement of the ionic currents that flow through the receptor channel in response to agonist application.

Step-by-Step Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular cell layer.

-

Manually select healthy, stage V-VI oocytes.

-

-

cRNA Injection:

-

Inject the oocytes with cRNA encoding the desired KAR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by this compound application.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each concentration of this compound.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits a half-maximal response) and the Hill slope.

-

Conclusion and Future Directions

This compound is a powerful and selective agonist of kainate receptors, offering a unique tool to probe the physiological and pathological roles of this important class of glutamate receptors. Its distinct pharmacological profile compared to other kainoids, particularly its potent induction of allodynia and selective neurotoxicity, suggests a specific interaction with certain KAR subtypes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the molecular details of this interaction.

Future research should focus on:

-

Deconvoluting Subtype Selectivity: A comprehensive analysis of this compound's binding affinity and functional potency at all homomeric and heteromeric KAR subtypes is crucial.

-

Structural Biology: Co-crystallization of this compound with the ligand-binding domains of various KAR subunits will provide invaluable insights into the molecular basis of its high affinity and selectivity.

-

Therapeutic Potential: Given its potent effects on pain pathways, analogues of this compound could be explored for the development of novel analgesics, while understanding its neurotoxic mechanisms could inform strategies for neuroprotection.

The continued study of the interaction between this compound and kainoid receptors promises to deepen our understanding of glutamatergic signaling and may pave the way for new therapeutic interventions for a range of neurological disorders.

References

-

Ishida, M., & Shinozaki, H. (1991). Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord. Brain Research, 548(1-2), 31-38. [Link]

-

Wikipedia. (2023). Acromelic acid A. [Link]

-

Shinozaki, H., Ishida, M., & Okamoto, T. (1986). Acromelic Acid, a Novel Excitatory Amino Acid From a Poisonous Mushroom: Effects on the Crayfish Neuromuscular Junction. Brain Research, 399(2), 395-398. [Link]

-

Wikipedia. (2023). Kainate receptor. [Link]

-

Dhingra, S., et al. (2024). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 17. [Link]

-

Jane, D. E., et al. (2009). Schematic of kainate receptor pharmacology, subtypes and topology. ResearchGate. [Link]

-

Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. British Journal of Pharmacology, 138(4), 657-666. [Link]

-

Minami, T., et al. (2003). Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid. PubMed Central. [Link]

-

Dhingra, S., et al. (2024). Structure and gating of kainate receptors. PubMed Central. [Link]

-

Charpantier, E., et al. (2005). Localization and Functions of Kainate Receptors in the Basal Ganglia. PubMed Central. [Link]

-

Lerma, J., et al. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews, 81(3), 971-998. [Link]

-

Chalupnik, P., & Szymanska, E. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. Molecules, 28(14), 5397. [Link]

-

Fortin, M., & T. Lectka. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(10), 4165-4177. [Link]

-

Evans, P. D., & Shinozaki, H. (1988). Actions of acromelic acid on nervous system L-glutamate receptors. Neuroscience Letters, 91(3), 331-336. [Link]

-

Baldwin, J. E., et al. (2001). Parallel synthesis of novel heteroaromatic acromelic acid analogues from kainic acid. The Journal of Organic Chemistry, 66(8), 2588-2596. [Link]

-

Suzuki, A., et al. (2018). [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]. Shokuhin Eiseigaku Zasshi, 59(6), 257-262. [Link]

Sources

- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]

- 2. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization and Functions of Kainate Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acromelic acid, a novel excitatory amino acid from a poisonous mushroom: effects on the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of acromelic acid on nervous system L-glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo toxicology studies of Acromelic acid B

An In-Depth Technical Guide to the In Vivo Toxicology of Acromelic Acid B

Authored by a Senior Application Scientist

Preamble: Contextualizing the Challenge of this compound

This compound is one of several neurotoxic isomers isolated from the poisonous mushroom Clitocybe acromelalga[1]. As a potent structural analogue of kainic acid, its toxicological profile is dominated by profound neuroexcitatory effects[2][3]. Ingestion of the source mushroom leads to a debilitating syndrome characterized by severe, long-lasting pain and allodynia (pain from non-painful stimuli) in the extremities[2][4]. Understanding the in vivo toxicology of this compound is therefore not merely an academic exercise; it is critical for clinical management of poisonings and for leveraging its potent neuroactivity as a potential pharmacological tool to study excitatory amino acid receptor pathways.

This guide provides a comprehensive framework for assessing the in vivo toxicology of this compound. It is structured not as a rigid checklist, but as a logical progression of inquiry, moving from acute, overt toxicity to more nuanced, systemic evaluations. The methodologies described are grounded in international regulatory guidelines to ensure data integrity and relevance, while the rationale behind each experimental choice is elucidated to empower researchers in their study design.

Section 1: The Molecular Mechanism - A Foundation for Toxicological Assessment

To design a relevant toxicology program, one must first understand the compound's mechanism of action. This compound, like its more potent isomer Acromelic acid A, is a powerful agonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[4][5].

The binding of this compound to these receptors on neuronal membranes leads to the opening of non-selective cation channels. This triggers a cascade of events:

-

Rapid Depolarization: An influx of Na+ ions causes rapid neuronal depolarization.

-

Calcium Influx: Significant Ca2+ influx occurs, a key trigger for excitotoxicity.

-

Pathological Activation: This sustained, pathological activation leads to neuronal damage and death, particularly targeting interneurons in the lower spinal cord[4][5].

This excitotoxic mechanism is the direct cause of the severe allodynia and neurodegeneration observed in poisoning cases and animal models[1][6]. Therefore, any toxicological assessment must be heavily weighted towards detailed neurotoxicity endpoints.

Section 2: Acute Systemic Toxicity Assessment

The initial step in any in vivo toxicological evaluation is to determine the effects of a single, acute dose. This establishes the dose-response relationship and identifies the potential target organs.

Rationale for Method Selection

For acute oral toxicity, traditional LD50 studies (as in the now-repealed OECD TG 401) are no longer the standard due to the large number of animals required[7]. Instead, methods like the Acute Toxic Class Method (OECD TG 423) provide a robust classification of the substance's toxicity with significantly fewer animals[8]. This method is scientifically sound, ethically preferable, and sufficient for hazard classification[9].

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

This protocol is a stepwise procedure using a small number of animals per step to classify a substance based on its acute toxicity.

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats, 8-12 weeks old). The use of females is generally considered sufficient[8].

-

Housing & Acclimatization: House animals in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing.

-

Dose Selection: The method uses predefined starting doses: 5, 50, 300, and 2000 mg/kg[8]. Given the high potency of related compounds, a lower starting dose (e.g., 5 mg/kg) is scientifically justified.

-

Administration: Administer this compound as a single oral dose via gavage. Animals should be fasted overnight prior to dosing to ensure consistent absorption[10].

-

Stepwise Procedure:

-

Step 1: Dose 3 animals at the starting dose.

-

Observation: If mortality occurs in 2 or 3 animals, the experiment is stopped, and the substance is classified. If 0 or 1 animal dies, proceed to the next step.

-

Step 2: Dose 3 new animals at the next higher or lower dose level, depending on the outcome of the previous step.

-

Classification: The process continues until a stopping criterion is met, allowing for classification into a GHS (Globally Harmonized System) category.

-

-

Clinical Observations: Record all clinical signs of toxicity meticulously, with a focus on neurobehavioral changes (e.g., convulsions, tremors, allodynia, changes in gait) at frequent intervals on the day of dosing and daily thereafter for 14 days.

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes.

Data Interpretation

While oral toxicity data for this compound is scarce, intrathecal (i.t.) administration in mice provides insight into its potency. A single i.t. injection of 500 ng/kg of this compound caused tonic convulsions leading to death within 15 minutes, highlighting its extreme neurotoxicity when bypassing first-pass metabolism[6].

| Dose (Intrathecal, Mice) | Key Observation | Outcome | Source |

| 50 pg/kg - 50 ng/kg | Dose-dependent induction of allodynia (tactile pain) | Non-lethal, severe pain response | [1] |

| 250 ng/kg | Sublethal dose used for neurotoxicity induction | Survival with selective loss of allodynia response a week later, suggesting neuronal damage | [1] |

| 500 ng/kg | Spontaneous agitation, scratching, tonic convulsions | Lethal within 15 minutes | [6] |

Table 1: Acute Toxicity Profile of this compound (Intrathecal Administration in Mice).

Section 3: Core Directive - Neurotoxicity Assessment

Given its mechanism, a thorough neurotoxicity assessment is the most critical component of the toxicological profile for this compound. This involves a multi-pronged approach combining functional, behavioral, and structural evaluations.

Rationale for a Neurotoxicity-Focused Approach

The primary clinical and preclinical findings for Acromelic acids are neurological[4]. Effects include severe pain, allodynia, and selective neuronal loss in the spinal cord[1]. Therefore, a standard toxicology study that only records general clinical signs would grossly underestimate the specific hazard of this compound. A dedicated neurotoxicity battery is essential to characterize the nature, severity, and dose-response of these effects.

Neurotoxicity Assessment Workflow

A comprehensive workflow should be implemented to capture the full spectrum of potential neurotoxic effects.

Key Experimental Protocols

-